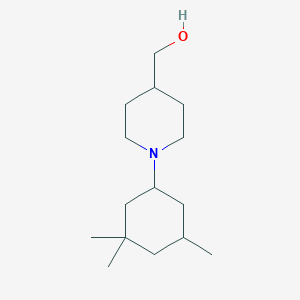

(1-(3,3,5-Trimethylcyclohexyl)piperidin-4-yl)methanol

Description

Properties

IUPAC Name |

[1-(3,3,5-trimethylcyclohexyl)piperidin-4-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H29NO/c1-12-8-14(10-15(2,3)9-12)16-6-4-13(11-17)5-7-16/h12-14,17H,4-11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQFKFGRZXLJOML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CC(C1)(C)C)N2CCC(CC2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H29NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biochemical Analysis

Biochemical Properties

(1-(3,3,5-Trimethylcyclohexyl)piperidin-4-yl)methanol plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of many endogenous and exogenous compounds. The nature of these interactions often involves the binding of this compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s catalytic activity.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to affect the MAPK/ERK signaling pathway, which is crucial for cell proliferation and differentiation. Additionally, this compound can alter the expression of genes involved in metabolic processes, thereby impacting cellular energy production and utilization.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to receptors on the cell surface, initiating a cascade of intracellular events that lead to changes in cellular function. Furthermore, this compound can inhibit or activate enzymes by binding to their active sites, thereby modulating their activity. Changes in gene expression induced by this compound are often mediated through transcription factors that respond to the compound’s presence.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but can degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound in in vitro and in vivo studies has revealed potential impacts on cellular homeostasis and function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function. At high doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a key role in its metabolism. These interactions can lead to changes in metabolic flux and metabolite levels, affecting overall cellular metabolism. The compound’s involvement in these pathways highlights its potential impact on metabolic processes and energy production.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in certain cellular compartments. Understanding the transport mechanisms of this compound is essential for elucidating its effects on cellular function and its potential therapeutic applications.

Subcellular Localization

The subcellular localization of this compound is a critical factor in determining its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. Its localization can influence its interactions with other biomolecules and its overall efficacy in modulating cellular processes.

Biological Activity

(1-(3,3,5-Trimethylcyclohexyl)piperidin-4-yl)methanol is a chemical compound characterized by its unique piperidine structure and trimethylcyclohexyl group. This compound has garnered attention in pharmacological research due to its potential biological activities, including effects on various biochemical pathways. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C15H30N2O

- CAS Number : 2098012-85-0

- Molecular Weight : 238.41 g/mol

The compound features a piperidine ring connected to a methanol group and a bulky trimethylcyclohexyl substituent, which may influence its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes in the body. The presence of the piperidine moiety allows for modulation of neurotransmitter systems, potentially impacting:

- Neurotransmission : Interaction with receptors such as dopamine and serotonin.

- Enzymatic Activity : Inhibition or activation of enzymes involved in metabolic pathways.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

Antimicrobial Activity

Studies have shown that derivatives of piperidine can possess significant antimicrobial properties. For instance:

- Minimum Inhibitory Concentration (MIC) values against various bacteria suggest potential efficacy against pathogens like Staphylococcus aureus and Escherichia coli.

Anticancer Properties

Preliminary studies indicate that this compound may exhibit cytotoxic effects on cancer cell lines:

- Cell Lines Tested : HeLa (cervical cancer) and A549 (lung cancer).

- IC50 Values : Indicate the concentration required to inhibit cell growth by 50%. Specific values for this compound are yet to be established but are anticipated based on related piperidine compounds.

Research Findings and Case Studies

A variety of studies have been conducted to evaluate the biological activity of similar compounds. Here are some relevant findings:

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of this compound is crucial for assessing its therapeutic potential:

- Absorption : Expected to have good gastrointestinal absorption due to its lipophilic nature.

- Blood-Brain Barrier Penetration : The structural characteristics suggest it may effectively cross the blood-brain barrier, allowing for central nervous system effects.

Toxicological studies are essential to determine safe dosage ranges and potential side effects. Current literature suggests that while related compounds show promise, comprehensive toxicological evaluations are necessary for clinical applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Variations

1-(3,3,5-Trimethylcyclohexyl)piperidin-4-ol

- CAS : 2098031-75-3

- Molecular Formula: C14H27NO

- Key Difference : The hydroxyl (-OH) group replaces the hydroxymethyl (-CH2OH) at the piperidine 4-position.

- Molecular weight is slightly lower (225.37 g/mol vs. ~239.4 g/mol for the target) .

Homosalate (3,3,5-Trimethylcyclohexyl Salicylate)

- CAS : 118-56-9

- Molecular Formula : C16H22O3

- Key Difference: A salicylate ester replaces the piperidinyl-methanol structure.

- Impact : Increased lipophilicity due to the ester group, making it suitable as a UV absorber in sunscreen formulations. The trimethylcyclohexyl group enhances stability under UV exposure .

(2,4,6-Trimethylcyclohexyl)methanol

- CAS : Listed in (Entry 17)

- Molecular Formula : C10H20O (estimated)

- Key Difference : The cyclohexyl substituents (2,4,6-trimethyl vs. 3,3,5-trimethyl) and absence of a piperidine ring.

- Impact : Altered steric hindrance and solubility due to differing methyl group positions. Likely less rigid than the target compound .

Data Table: Structural and Functional Comparisons

Key Research Findings

Trimethylcyclohexyl Group Influence: The 3,3,5-trimethylcyclohexyl group in the target compound and Homosalate contributes to steric bulk and lipophilicity. This group may enhance membrane permeability in biological systems or improve solubility in non-polar solvents .

Salicylate esters (e.g., Homosalate) exhibit UV absorption due to conjugated aromatic systems, a feature absent in the target compound .

Piperidine Ring Modifications :

- Piperidine derivatives with sulfonyl or diphenyl groups (as in ) demonstrate varied crystallinity and biological activity. The target compound’s trimethylcyclohexyl substituent likely induces conformational rigidity, affecting its solid-state packing .

Preparation Methods

Step 1: Synthesis of the Cyclohexylpiperidine Core

- Hydrogenation of Cycloalkenyl Precursors:

As described, starting from cycloalkenyl derivatives, hydrogenation yields cyclohexylpiperidine.

Step 2: Introduction of the Hydroxymethyl Group at the 4-Position

- Formaldehyde Addition:

Under basic conditions, formaldehyde reacts with the nitrogen or the 4-position of piperidine to introduce the hydroxymethyl group, forming the methanol moiety.

This step may involve Mannich-type reactions or nucleophilic substitution at activated positions.

Step 3: Final Purification

- Purification Techniques:

Recrystallization, chromatography, or ion exchange resins can purify the final product, ensuring high purity for subsequent applications.

Data Summary and Comparative Analysis

| Preparation Method | Key Reagents | Reaction Conditions | Yield/Outcome | Notes |

|---|---|---|---|---|

| Hydrogenation of cycloalkenyl compounds | Cycloalkenyl derivatives, Pd/C | 100 psi H2, room temp | >99% yield | Confirmed by NMR |

| Alkylation with ethyl iodide | Ethyl iodide, methanol | Reflux, several days | 90-93% yield | Recrystallized from acetone/ether |

| Formaldehyde addition | Formaldehyde, base | Mild heating | Variable | Introduces hydroxymethyl group |

| Zeolite synthesis using SDAs | Silica, alumina, SDA | 135°C, 2–7 days | Crystalline SSZ-52 | Structure-directing role |

Notes and Considerations

- The synthesis of This compound requires careful control of reaction conditions, especially during hydroxymethylation, to prevent over-alkylation or side reactions.

- The use of advanced purification techniques ensures high purity, critical for pharmaceutical or catalytic applications.

- The organic synthesis routes are adaptable, with potential modifications to optimize yield and selectivity based on specific laboratory conditions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.